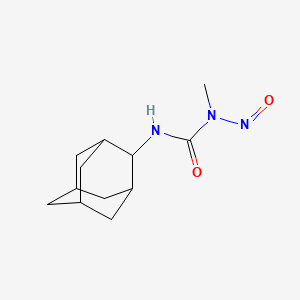

Urea, 1-(2-adamantyl)-3-methyl-3-nitroso-

Description

Historical Context of N-Nitrosourea Chemical Research

The investigation into N-nitrosourea compounds has a rich history, with early research focusing on their synthesis and chemical behavior. An article in a 1976 issue of Cancer Treatment Reports traces the early history and development of nitrosoureas, highlighting their evolution as a subject of scientific inquiry. nih.gov These compounds were initially explored for their chemical reactivity, and subsequent studies delved into their mechanisms of action and structure-activity relationships. nih.gov Over the decades, research has expanded to include a wide array of derivatives, driven by the quest to understand how structural modifications influence their chemical properties.

Chemical Significance of the N-Nitrosourea Moiety

The N-nitrosourea moiety is chemically significant due to its inherent reactivity. N-nitrosourea compounds are known as DNA alkylating agents. wikipedia.org Their chemical activity stems from their nonenzymatic decomposition in aqueous environments to form two reactive intermediates: a chloroethyl carbonium ion and an isocyanate. nih.gov

The chloroethyl carbonium ion is a potent electrophile that can alkylate nucleophilic sites on DNA bases such as guanine, adenine, and cytidine. nih.gov This alkylation can lead to the formation of cross-links within the DNA structure. researchgate.net The isocyanate intermediate can carbamoylate lysine (B10760008) residues on proteins, which may affect the function of certain enzymes involved in DNA repair. nih.gov This dual mechanism of DNA alkylation and protein carbamoylation is a key aspect of the chemical profile of many nitrosoureas. researchgate.net The decomposition of the nitrosourea (B86855) group is fundamental to its chemical action, generating reactive species that interact with biological macromolecules. nih.govresearchgate.net

Structural Classification of N-Nitrosourea Derivatives in Academic Studies

The basic structure of a nitrosourea consists of a urea (B33335) backbone with a nitroso group attached to one of the nitrogen atoms. wikipedia.org The general structure allows for extensive variation through the attachment of different substituent groups (R1, R2, and R3) to the nitrogen atoms. nih.gov

These variations give rise to a wide range of derivatives with distinct properties. For example, compounds like Carmustine (BCNU) and Lomustine (CCNU) are characterized by the presence of 2-chloroethyl groups, which are crucial for their alkylating activity. researchgate.net Other derivatives incorporate different alkyl or cyclic groups, such as a cyclohexyl group in Lomustine or a methylcyclohexyl group in Semustine, which influence properties like lipophilicity and, consequently, their ability to cross biological membranes. nih.govwikipedia.org The inclusion of sugar moieties, as seen in Streptozotocin, can increase water solubility. nih.gov

| Compound Name | Key Substituents | Notable Structural Feature |

|---|---|---|

| Carmustine (BCNU) | Two 2-chloroethyl groups | Symmetrical structure |

| Lomustine (CCNU) | One 2-chloroethyl group, one cyclohexyl group | Contains a cyclohexyl ring |

| Semustine (Methyl-CCNU) | One 2-chloroethyl group, one methylcyclohexyl group | Methylated cyclohexyl ring |

| Streptozotocin | A methyl group, a glucose moiety | Contains a sugar group |

| Urea, 1-(2-adamantyl)-3-methyl-3-nitroso- | A 2-adamantyl group, a methyl group | Contains a bulky adamantane (B196018) cage |

The incorporation of an adamantane moiety into chemical structures, including nitrosoureas, introduces unique properties. Adamantane is a rigid, bulky, and highly lipophilic polycyclic hydrocarbon. publish.csiro.auresearchgate.net Its cage-like structure provides a three-dimensional, non-planar framework that can influence how a molecule interacts with its environment. eui.eu

The primary effect of adding an adamantane group is a significant increase in lipophilicity (fat solubility). mdpi.comnih.gov This property is often exploited in drug design to enhance the ability of a compound to cross lipid-rich biological membranes. nih.govresearchgate.net The rigid nature of the adamantane scaffold also provides steric bulk and can be used to precisely position other functional groups to explore interactions with target molecules. publish.csiro.aueui.eu Furthermore, the stable adamantane cage can protect the rest of the molecule from metabolic degradation, potentially modifying its pharmacokinetic profile. researchgate.net

In the context of "Urea, 1-(2-adamantyl)-3-methyl-3-nitroso-", the 2-adamantyl group serves as the bulky, lipophilic substituent on the urea backbone. Its presence is expected to confer high lipid solubility and steric influence, distinguishing it from derivatives with simpler alkyl or aryl groups.

| Compound Name | CAS Number | Molecular Formula | Molecular Weight |

|---|---|---|---|

| Urea, 1-(2-adamantyl)-3-methyl-3-nitroso- | 81498-81-9 | C12H19N3O2 | 237.30 g/mol |

Structure

2D Structure

Properties

CAS No. |

81498-81-9 |

|---|---|

Molecular Formula |

C12H19N3O2 |

Molecular Weight |

237.30 g/mol |

IUPAC Name |

3-(2-adamantyl)-1-methyl-1-nitrosourea |

InChI |

InChI=1S/C12H19N3O2/c1-15(14-17)12(16)13-11-9-3-7-2-8(5-9)6-10(11)4-7/h7-11H,2-6H2,1H3,(H,13,16) |

InChI Key |

BVEZXEILYDMZNP-UHFFFAOYSA-N |

Canonical SMILES |

CN(C(=O)NC1C2CC3CC(C2)CC1C3)N=O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of 1 2 Adamantyl 3 Methyl 3 Nitroso Urea

General Synthetic Routes for N-Nitrosoureas

The synthesis of N-nitrosoureas is typically achieved through a two-step process: the formation of a urea (B33335) precursor followed by a nitrosation reaction.

Formation of Urea Precursors

The urea backbone can be constructed through several established methods. A common and versatile approach involves the reaction of an isocyanate with an amine. In this context, one of the reactants would contain the adamantyl group and the other would provide the methyl group.

Alternatively, the reaction of an amine with a carbamoyl (B1232498) chloride can also yield the desired urea. Another method involves the reaction of an amine with phosgene (B1210022) to generate a carbamoyl chloride in situ, which then reacts with another amine.

A summary of common urea formation reactions is presented in Table 1.

| Reactant 1 | Reactant 2 | Product | General Conditions |

| Isocyanate (R-N=C=O) | Amine (R'-NH2) | Urea (R-NH-CO-NH-R') | Inert solvent (e.g., THF, CH2Cl2), room temperature |

| Amine (R-NH2) | Carbamoyl Chloride (R'-NH-CO-Cl) | Urea (R-NH-CO-NH-R') | Base (e.g., triethylamine) to scavenge HCl |

| Amine (R-NH2) | Phosgene (COCl2) then Amine (R'-NH2) | Urea (R-NH-CO-NH-R') | Two-step process, requires careful handling of toxic phosgene |

Table 1. General Synthetic Routes to Urea Precursors

Nitrosation Reactions: Mechanisms and Conditions

The final step in the synthesis of N-nitrosoureas is the introduction of the nitroso (-N=O) group. This is typically achieved by treating the urea precursor with a nitrosating agent under acidic conditions. The most common nitrosating agent is sodium nitrite (B80452) (NaNO2) in the presence of a strong acid, such as hydrochloric acid or sulfuric acid.

The mechanism of nitrosation involves the in situ formation of nitrous acid (HNO2) from sodium nitrite and the acid. The nitrous acid is then protonated to form the nitrosonium ion (NO+), which is a potent electrophile. The nitrogen atom of the urea then acts as a nucleophile, attacking the nitrosonium ion to form the N-nitrosourea. The reaction is typically carried out at low temperatures (0-5 °C) to minimize side reactions and the decomposition of the often-unstable nitrosourea (B86855) product.

Specific Synthetic Approaches for Adamantyl-Containing Nitrosoureas

The synthesis of 1-(2-adamantyl)-3-methyl-3-nitroso-urea requires the specific incorporation of the 2-adamantyl group.

Routes to 1-(2-Adamantyl)urea Derivatives

There are two primary strategies for the synthesis of the 1-(2-adamantyl)-3-methylurea precursor:

Route A: Reaction of 2-Adamantylamine with Methyl Isocyanate: In this approach, commercially available or synthesized 2-adamantylamine is reacted with methyl isocyanate. The reaction is typically carried out in an inert solvent, such as tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM), at room temperature. The product, 1-(2-adamantyl)-3-methylurea, can then be isolated and purified by standard techniques such as crystallization or chromatography.

Route B: Reaction of 2-Adamantyl Isocyanate with Methylamine (B109427): This route involves the initial preparation of 2-adamantyl isocyanate. This can be achieved through several methods, including the reaction of 2-adamantylamine with phosgene or a phosgene equivalent like triphosgene. A safer alternative is the Curtius rearrangement of 2-adamantanecarboxylic acid azide. The resulting 2-adamantyl isocyanate is then reacted with methylamine to yield the desired urea precursor.

Introduction of Methyl and Nitroso Groups

Once the 1-(2-adamantyl)-3-methylurea precursor is obtained, the final step is the introduction of the nitroso group. This is accomplished through the nitrosation reaction described in section 2.1.2. The urea is dissolved in a suitable solvent and treated with sodium nitrite in the presence of a strong acid at low temperature. The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC). Upon completion, the 1-(2-adamantyl)-3-methyl-3-nitroso-urea product is isolated, often by extraction, and purified.

Characterization of Synthetic Intermediates and Final Products (for research purposes, not basic identification)

For research purposes, a thorough characterization of the synthetic intermediates and the final product is crucial to confirm their identity and purity. The primary techniques employed are nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS).

1-(2-Adamantyl)-3-methylurea (Intermediate):

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals for the adamantyl cage protons, typically appearing as a series of broad multiplets in the region of 1.5-2.1 ppm. A signal corresponding to the methyl group protons would be observed as a doublet (due to coupling with the adjacent NH proton) around 2.6-2.8 ppm. The NH protons would appear as broad signals.

¹³C NMR Spectroscopy: The carbon NMR spectrum would display distinct signals for the carbons of the adamantyl cage. The carbonyl carbon of the urea moiety is expected to resonate in the range of 155-160 ppm. The methyl carbon signal would appear at approximately 25-30 ppm.

Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the methylurea (B154334) side chain, leading to a prominent adamantyl cation fragment.

1-(2-Adamantyl)-3-methyl-3-nitroso-urea (Final Product):

¹H NMR Spectroscopy: The introduction of the nitroso group on the nitrogen bearing the methyl group will cause a downfield shift of the methyl proton signal. The presence of E/Z isomers due to restricted rotation around the N-N bond is possible, which would result in two distinct sets of signals for the methyl and adamantyl protons.

¹³C NMR Spectroscopy: Similar to the proton NMR, the carbon signals, particularly for the methyl and carbonyl groups, may show shifts and potentially splitting into two sets of signals if rotational isomers are present.

Mass Spectrometry: The mass spectrum would be expected to show the molecular ion peak. Characteristic fragmentation would likely involve the loss of the nitroso group (NO) and subsequent fragmentation of the remaining urea structure.

A summary of expected characterization data is provided in Table 2.

| Compound | Technique | Expected Observations |

| 1-(2-Adamantyl)-3-methylurea | ¹H NMR | Adamantyl protons (multiplets, 1.5-2.1 ppm), Methyl protons (doublet, ~2.7 ppm), NH protons (broad signals) |

| ¹³C NMR | Adamantyl carbons, Carbonyl carbon (~158 ppm), Methyl carbon (~27 ppm) | |

| MS | Molecular ion peak, Fragmentation leading to adamantyl cation | |

| 1-(2-Adamantyl)-3-methyl-3-nitroso-urea | ¹H NMR | Downfield shift of methyl protons, Potential for two sets of signals due to E/Z isomerism |

| ¹³C NMR | Shifts in methyl and carbonyl carbon signals, Potential for isomeric signals | |

| MS | Molecular ion peak, Loss of NO group, Fragmentation of urea moiety |

Table 2. Expected Characterization Data for Synthetic Intermediates and Final Product

Chemical Modification and Analogue Synthesis for Mechanistic Probing

The mechanistic elucidation of 1-(2-adamantyl)-3-methyl-3-nitroso-urea's activity hinges on understanding the contribution of its constituent parts. The bulky, lipophilic 2-adamantyl group is presumed to play a significant role in the molecule's transport properties and its interaction with biological macromolecules. The N-methyl-N-nitroso-urea moiety, on the other hand, is the reactive center responsible for the generation of alkylating and carbamoylating species. nih.govnih.gov To investigate these structure-activity relationships, various analogues can be synthesized.

Systematic modifications to the adamantyl cage are a key strategy. The synthesis of analogues with substituents on the adamantane (B196018) ring, or even the use of different polycyclic fragments, can provide insights into the steric and electronic requirements for biological activity. Such modifications can modulate the compound's lipophilicity, thereby affecting its ability to cross cell membranes and its distribution within biological systems. researchgate.net

Another critical area for modification is the N-methyl group. Replacing the methyl group with other alkyl groups of varying size and electronics can help to probe the steric tolerance at the N3 position and its influence on the rate and mechanism of decomposition. Furthermore, isotopic labeling, such as the incorporation of ¹³C or ¹⁴C into the methyl group or the urea carbonyl, can be a powerful tool for tracing the metabolic fate of the molecule and identifying the products of its reaction with biological targets. nih.gov

The nitrosourea functional group itself is the primary determinant of the compound's chemical reactivity. Analogues where the N-nitroso group is shifted or replaced can help to delineate the importance of its specific placement for the generation of reactive intermediates. For instance, the synthesis of the corresponding denitrosated urea, 1-(2-adamantyl)-3-methylurea, provides a crucial negative control to assess the contribution of the nitroso group to the observed biological effects.

The decomposition of N-nitrosoureas under physiological conditions is known to generate two key types of reactive species: an alkylating entity and a carbamoylating entity. nih.govnih.gov The nature of the substituent at the N1 position (the 2-adamantyl group in this case) influences the properties of the resulting alkylating species, while the substituent at the N3 position (the methyl group) dictates the nature of the isocyanate formed, which is responsible for carbamoylation.

To independently probe the effects of alkylation and carbamoylation, analogues can be designed to favor one pathway over the other. For example, modifications to the adamantyl group that alter its carbocation stability could modulate the efficiency of alkylation. Similarly, changes to the electronic properties of the N3-substituent can influence the reactivity of the isocyanate intermediate. nih.gov By synthesizing a series of such analogues and evaluating their biological activity, a clearer picture of the mechanistic contributions of each reactive species can be obtained.

A summary of potential synthetic modifications and their mechanistic rationale is presented in the table below.

| Modification Site | Analogue Type | Mechanistic Question Addressed |

| Adamantyl Group | Substituted adamantyl analogues (e.g., hydroxy, halo) | Role of lipophilicity and steric bulk in transport and target binding. |

| Different polycyclic cages | Steric and electronic requirements of the hydrophobic moiety. | |

| Methyl Group | Varied N3-alkyl substituents (e.g., ethyl, propyl) | Steric and electronic effects on decomposition rate and mechanism. |

| Isotopically labeled methyl group (¹³C, ¹⁴C) | Tracing metabolic fate and identifying alkylation products. | |

| Nitroso Group | Denitrosated analogue (1-(2-adamantyl)-3-methylurea) | Importance of the nitroso group for biological activity. |

| Positional isomers of the nitroso group | Role of N-nitrosation position in generating reactive species. | |

| Urea Backbone | Isotopically labeled carbonyl group (¹³C, ¹⁸O) | Elucidating the mechanism of decomposition and carbamoylation. |

The synthesis and subsequent biological and chemical evaluation of these analogues are fundamental to constructing a comprehensive understanding of the structure-activity relationship and the detailed molecular mechanism of action of 1-(2-adamantyl)-3-methyl-3-nitroso-urea.

Mechanistic Investigations of 1 2 Adamantyl 3 Methyl 3 Nitroso Urea Reactivity

Decomposition Pathways and Reactive Intermediates

Non-Enzymatic Hydrolytic and Solvolytic Degradation Mechanisms

In aqueous and other protic solvents, 1-(2-adamantyl)-3-methyl-3-nitroso-urea is expected to undergo non-enzymatic degradation. This process is initiated by the abstraction of the proton from the N-1 nitrogen, a step that is often base-catalyzed. This leads to the formation of an unstable intermediate that rapidly rearranges and fragments.

The initial step in the hydrolytic decomposition is the formation of a diazotate intermediate, which then undergoes a series of transformations. In the context of solvolysis, the solvent molecules themselves can participate in the reaction, leading to the formation of solvent-adducts. For instance, in alcoholic solvents, ether derivatives of the adamantyl moiety may be formed. The bulky and rigid adamantyl group is known to stabilize carbocationic intermediates, which plays a crucial role in the solvolytic reactions of adamantyl derivatives nih.govmdpi.com.

Formation and Identification of Electrophilic Species

The decomposition of 1-(2-adamantyl)-3-methyl-3-nitroso-urea is predicted to generate highly reactive electrophilic species. These intermediates are the primary agents responsible for the subsequent reactions with nucleophiles.

A key feature of the decomposition of N-nitrosoureas is the formation of a diazonium ion. Following the initial rearrangement of the nitrosourea (B86855), the molecule is believed to fragment into an alkyldiazonium ion and an isocyanate. In this case, the 2-adamantyldiazonium ion would be formed. Diazonium ions are notoriously unstable and readily decompose, extruding a molecule of dinitrogen (N₂), which is a thermodynamically highly favorable process quora.comlibretexts.orgbyjus.com.

The loss of dinitrogen from the 2-adamantyldiazonium ion would generate a 2-adamantyl cation, a type of carbonium ion. The stability of the 2-adamantyl cation has been a subject of both experimental and theoretical studies, and it is recognized as a relatively stable secondary carbocation due to the rigid cage structure of the adamantane (B196018) framework nih.govdocumentsdelivered.comacs.orgacs.org. This carbocation is a potent electrophile and will readily react with any available nucleophiles in its environment.

Table 1: Proposed Intermediates in the Decomposition of 1-(2-Adamantyl)-3-methyl-3-nitroso-urea

| Intermediate | Chemical Formula | Role |

| 2-Adamantyldiazonium ion | C₁₀H₁₅N₂⁺ | Precursor to the 2-adamantyl cation |

| 2-Adamantyl cation | C₁₀H₁₅⁺ | Highly reactive electrophile |

| Methyl isocyanate | CH₃NCO | Carbamoylating agent |

This table presents the proposed key reactive intermediates based on the established decomposition mechanisms of N-alkyl-N-nitrosoureas.

Concurrently with the formation of the diazonium ion, the decomposition of 1-(2-adamantyl)-3-methyl-3-nitroso-urea is expected to yield methyl isocyanate. Isocyanates are characterized by the -N=C=O functional group and are also highly reactive electrophiles. They are known to react readily with nucleophiles such as water, alcohols, and amines.

The formation of isocyanates from adamantyl-containing precursors is a known synthetic route researchgate.net. In an aqueous environment, methyl isocyanate would be expected to hydrolyze to form methylamine (B109427) and carbon dioxide. In the presence of other nucleophiles, it can act as a carbamoylating agent, transferring its carbamoyl (B1232498) group (CH₃NHCO-) to the nucleophile.

While the primary decomposition pathway is believed to proceed through the formation of a diazonium ion and an isocyanate, alternative pathways and the formation of various by-products are possible. For instance, under certain conditions, denitrosation of the parent molecule could occur, although this is generally considered a minor pathway for N-alkyl-N-nitrosoureas researchgate.net.

The reaction of the 2-adamantyl cation with the solvent or other nucleophiles will lead to a variety of final products. In an aqueous solution, the primary product would be 2-adamantanol. If other nucleophiles, such as halide ions, are present, the corresponding 2-adamantyl halides could be formed. The reactivity of the methyl isocyanate will also contribute to the final product mixture.

Table 2: Potential Decomposition Products of 1-(2-Adamantyl)-3-methyl-3-nitroso-urea in Aqueous Solution

| Product | Formation Pathway |

| 2-Adamantanol | Reaction of the 2-adamantyl cation with water |

| Nitrogen gas | Decomposition of the 2-adamantyldiazonium ion |

| Methylamine | Hydrolysis of methyl isocyanate |

| Carbon dioxide | Hydrolysis of methyl isocyanate |

This table outlines the expected major products from the complete decomposition in an aqueous environment.

Influence of Environmental Factors on Decomposition Kinetics (e.g., pH, solvent polarity)

The rate of decomposition of N-nitrosoureas is highly dependent on environmental factors, particularly pH and solvent polarity.

The decomposition of N-nitrosoureas is generally base-catalyzed. An increase in pH leads to a higher concentration of hydroxide (B78521) ions, which can more readily abstract the acidic proton at the N-1 position, thereby accelerating the rate of decomposition. Conversely, under acidic conditions, the decomposition is typically slower. Studies on various nitrosoureas have demonstrated a clear correlation between pH and the rate of degradation nih.gov.

Solvent polarity can also significantly influence the decomposition kinetics. The transition state leading to the formation of the ionic intermediates (diazonium ion and isocyanate) is likely to be more polar than the starting material. Therefore, polar solvents are expected to stabilize this transition state, thereby increasing the rate of decomposition. The solvolysis rates of adamantyl derivatives are known to be sensitive to solvent polarity, which supports the role of ionic intermediates nih.gov.

Table 3: Predicted Influence of Environmental Factors on Decomposition Rate

| Factor | Effect on Decomposition Rate | Rationale |

| Increasing pH | Increase | Base-catalyzed initiation of decomposition |

| Increasing Solvent Polarity | Increase | Stabilization of polar transition states and ionic intermediates |

This table summarizes the expected trends based on general chemical principles and studies of related compounds.

Nitric Oxide Release Mechanisms from Nitrosoureas

Nitrosourea compounds are known to decompose under physiological conditions, and this decomposition can lead to the release of nitric oxide (NO). While the primary reactive species from MNU-like compounds are alkylating agents and isocyanates, the chemistry of the nitroso group is central to their reactivity. The decomposition of nitrosoureas can be complex, but a potential pathway for NO release involves the breakdown of the N-nitroso group. This process can be influenced by factors such as pH and the presence of certain biological molecules. For instance, some NO-donor compounds, known as NONOates, spontaneously decompose in solution at physiological pH and temperature to generate NO. gwu.edu Similarly, the instability of the nitrosourea structure can lead to the liberation of NO, although this is often considered a secondary pathway compared to the generation of alkylating and carbamoylating species. Studies on related compounds like N-methyl-N-nitrosourea (MNU) have implicated the activation of nitric oxide synthase (nNOS) in cellular responses, suggesting a link between the presence of the nitrosourea and NO-related signaling pathways, even if direct release is not the primary mechanism. nih.gov

Molecular Interactions and Chemical Adduct Formation

The biological activity of nitrosoureas like 1-(2-adamantyl)-3-methyl-3-nitroso-urea is primarily attributed to their ability to chemically modify essential biomolecules through alkylation and carbamoylation.

Alkylation Chemistry with Nucleophilic Biomolecules (e.g., DNA, RNA, Proteins)

Upon spontaneous, non-enzymatic degradation, N-methyl-N-nitrosourea compounds generate two highly reactive intermediates: a methyldiazonium ion and an isocyanate. oncohemakey.com The methyldiazonium ion is a potent alkylating agent that readily transfers its methyl group to nucleophilic sites on biomolecules. nih.govwikipedia.org

This alkylating property is central to its interaction with nucleic acids (DNA and RNA) and proteins. The electrophilic methylating species reacts with electron-rich atoms in these macromolecules, forming covalent adducts. medchemexpress.com

The methyldiazonium ion generated from MNU analogues reacts with various nucleophilic centers in DNA. The most frequent targets are the nitrogen and oxygen atoms of the purine (B94841) and pyrimidine (B1678525) bases. Research has identified several key alkylation sites, with varying abundance and biological consequences. nih.govelifesciences.org

The primary sites of methylation are:

N-7 of Guanine (N7-MeG): This is the most abundant adduct formed, accounting for a significant portion of total DNA alkylation. elifesciences.org

N-3 of Adenine (N3-MeA): This is another major N-alkylation adduct. nih.gov

O-6 of Guanine (O6-MeG): Although formed in smaller quantities compared to N7-MeG (around 8% of total adducts for MNU), this lesion is considered highly significant due to its mutagenic potential. elifesciences.orgnih.gov The presence of a methyl group at the O-6 position disrupts the normal Watson-Crick hydrogen bonding, leading to mispairing with thymine (B56734) instead of cytosine during DNA replication. elifesciences.org

Other minor alkylation products include O4-methylthymine and O2-methylthymine. nih.gov

| Alkylation Site | Abbreviation | Relative Abundance | Biological Significance |

|---|---|---|---|

| N-7 position of Guanine | N7-MeG | High (~70-75%) | Can lead to depurination, creating an abasic site. |

| N-3 position of Adenine | N3-MeA | Moderate (~8-12%) | Blocks DNA replication. |

| O-6 position of Guanine | O6-MeG | Low (~8%) | Highly mutagenic; causes G:C to A:T transition mutations. |

DNA cross-linking is a critical mechanism for certain bifunctional alkylating agents, particularly chloroethylnitrosoureas. These compounds first form a monoadduct at a nucleophilic site on one DNA strand (like the O-6 of guanine). nih.gov In a slower, second step, the reactive haloethyl group can then react with a nucleophilic site on the opposite DNA strand, forming a covalent inter-strand cross-link. nih.govnih.gov

However, monofunctional methylating agents such as N-methyl-N-nitrosourea, and by extension 1-(2-adamantyl)-3-methyl-3-nitroso-urea, are not capable of forming these cross-links. Studies have shown that 1-Methyl-1-nitrosourea does not produce detectable cross-linking. nih.gov Its activity is confined to the formation of single methyl adducts (monoadducts) at various positions on the DNA bases.

The chemical structures of the primary DNA adducts resulting from methylation have been extensively characterized. Adducts like 7-methylguanine, 3-methyladenine, and O6-methylguanine are identified and quantified using techniques such as high-performance liquid chromatography (HPLC) coupled with mass spectrometry (MS) or fluorescence detection after acid hydrolysis of the alkylated DNA.

These analytical methods allow for the precise identification of the modified base and the determination of its quantity within a given DNA sample. The characterization of these adducts is crucial for understanding the mutagenic potential and the mechanisms of DNA repair that cells employ to counteract such damage. nih.gov

Carbamoylation of Proteins and Other Macromolecules

The second reactive species generated from the decomposition of nitrosoureas is an isocyanate. oncohemakey.com For 1-(2-adamantyl)-3-methyl-3-nitroso-urea, this would be 2-adamantyl isocyanate. Isocyanates are electrophilic compounds that react with nucleophilic groups on proteins and other macromolecules in a process called carbamoylation. nih.govnih.gov

This non-enzymatic, post-translational modification primarily targets the free amino groups of proteins, including:

The N-terminal α-amino group of the polypeptide chain. nih.gov

The ε-amino group of lysine (B10760008) residues. nih.govresearchgate.net

Reaction Kinetics and Thermodynamics of Molecular Interactions

Currently, there is a lack of published experimental data to construct a quantitative analysis of the reaction kinetics and thermodynamics for 1-(2-adamantyl)-3-methyl-3-nitrosourea. Information regarding rate constants, activation energies, and thermodynamic parameters such as enthalpy and entropy changes for its molecular interactions is not available in the public domain.

Stereochemical Aspects of Chemical Reactivity

Similarly, specific studies detailing the stereochemical outcomes of reactions involving 1-(2-adamantyl)-3-methyl-3-nitrosourea have not been found in the reviewed literature. While research on other nitrosoureas, for instance N-methyl-N-nitrosourea, has shown that methylation of DNA can proceed with a mixture of inversion and retention of configuration at the methyl group, it is not possible to directly extrapolate these findings to the 2-adamantyl system without dedicated experimental studies. nih.gov The bulky and rigid adamantyl group is expected to exert significant steric influence on reaction pathways, potentially leading to distinct stereochemical preferences. However, without experimental data, any discussion on whether reactions at the 2-adamantyl moiety or those involving the nitrosourea group proceed with specific stereoselectivity would be speculative.

Advanced Analytical Methodologies in Research Pertaining to 1 2 Adamantyl 3 Methyl 3 Nitroso Urea

Spectroscopic Techniques for Mechanistic Elucidation

Spectroscopy is fundamental to identifying the compound, its reaction products, and transient intermediates, thereby providing critical insights into its mechanism of action.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of 1-(2-adamantyl)-3-methyl-3-nitroso-urea and its derivatives. Both ¹H and ¹³C NMR provide detailed information about the molecular framework.

The ¹H NMR spectrum is expected to show characteristic signals for the protons of the adamantyl cage, which typically appear as a series of overlapping multiplets in the aliphatic region (δ 1.5–2.2 ppm). nih.govnih.govscielo.org.za The proton on the C2 carbon of the adamantyl group, to which the urea (B33335) moiety is attached, would appear as a distinct signal. The N-methyl protons would likely present as a singlet, though its chemical shift would be influenced by the adjacent nitroso group.

A notable feature of asymmetrical N-nitrosamines and related compounds is the restricted rotation around the N-N bond, which can lead to the existence of E and Z isomers. researchgate.net This isomerism can result in the duplication of specific NMR signals, providing valuable insight into the compound's conformational dynamics in solution.

The ¹³C NMR spectrum would complement the proton data, with distinct signals for the adamantyl cage carbons, the urea carbonyl carbon (typically δ 155-160 ppm), and the N-methyl carbon. nih.govresearchgate.net Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are crucial for definitively assigning proton and carbon signals, especially for the complex adamantyl moiety. nih.govscielo.org.za These methods are also vital for the structural elucidation of reaction products, such as those resulting from hydrolysis or reactions with nucleophiles.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for Key Structural Moieties

| Moiety | Nucleus | Predicted Chemical Shift (δ, ppm) | Expected Multiplicity |

|---|---|---|---|

| Adamantyl Protons | ¹H | 1.5 - 2.2 | Multiplets |

| N-CH₃ Protons | ¹H | ~3.0 - 4.0 | Singlet (potentially two for E/Z isomers) |

| Urea N-H Proton | ¹H | Variable, broad | Broad Singlet |

| Adamantyl Carbons | ¹³C | 28 - 55 | - |

| N-CH₃ Carbon | ¹³C | ~30 - 40 | - |

| Carbonyl Carbon (C=O) | ¹³C | 155 - 160 | - |

Mass spectrometry (MS) is a highly sensitive technique used to determine the molecular weight of 1-(2-adamantyl)-3-methyl-3-nitroso-urea and to characterize its fragmentation patterns. nih.govrsc.org This information is vital for confirming the compound's identity and for identifying metabolites and reaction intermediates. In positive-ion electrospray ionization (ESI-MS), the compound would be expected to show a prominent protonated molecular ion [M+H]⁺.

Tandem mass spectrometry (MS/MS) is employed to study the fragmentation of the parent ion, providing structural clues. nih.gov For N-nitroso compounds, characteristic fragmentation pathways often include the neutral loss of the nitroso radical (•NO, 30 Da) and the loss of hydroxylamine (B1172632) (NH₂OH) or related species. osti.govnih.govresearchgate.net Nitrosamides and ureas are also known to cleave at the carbonyl-nitrogen bond. nih.gov

A critical application of MS, particularly liquid chromatography-mass spectrometry (LC-MS), is in the field of DNA adductomics. nih.govresearchgate.netescholarship.org N-nitroso-ureas are known alkylating agents that can react with DNA to form covalent adducts. LC-MS/MS allows for the separation and sensitive detection of these modified nucleosides from hydrolyzed DNA samples, which is essential for understanding the compound's genotoxic mechanisms. chromatographyonline.comnih.gov The high resolution and accuracy of modern mass spectrometers enable the precise identification of adduct structures and their sites of modification on the DNA bases. nih.govlcms.cz

Table 2: Expected Key Fragment Ions in Mass Spectrometry (MS/MS) Analysis

| Ion | Description | Potential m/z |

|---|---|---|

| [M+H]⁺ | Protonated Molecular Ion | 252.17 |

| [M+H - NO]⁺ | Loss of Nitroso Radical | 222.16 |

| [M+H - H₂O]⁺ | Loss of Water | 234.16 |

| [C₁₀H₁₅]⁺ | Adamantyl Cation | 135.12 |

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable tool for monitoring the kinetics of reactions involving 1-(2-adamantyl)-3-methyl-3-nitroso-urea, particularly its decomposition. The N-nitroso group (-N-N=O) acts as a chromophore, exhibiting characteristic UV absorbance. pw.edu.pl Non-aromatic nitrosamines typically show a strong absorption band around 230-235 nm and a weaker, broad band at longer wavelengths (e.g., ~365 nm). pw.edu.pl

The decomposition of the nitroso-urea can be monitored by observing the change in absorbance at a specific wavelength over time. researchgate.net For instance, as the compound hydrolyzes, the concentration of the N-nitroso chromophore decreases, leading to a corresponding decrease in absorbance. By measuring this change at regular intervals, researchers can determine the reaction rate and calculate kinetic parameters such as the rate constant and half-life under various conditions (e.g., different pH values or temperatures). nih.gov The presence of an isosbestic point in the spectral overlay can indicate a direct conversion from reactant to product without the accumulation of stable intermediates.

Table 3: Application of UV-Vis Spectroscopy in Kinetic Studies

| Parameter | Methodology | Information Gained |

|---|---|---|

| Reaction Rate | Monitoring absorbance decay at λmax of the N-N=O chromophore | Rate constant (k), half-life (t₁/₂) |

| Mechanistic Insight | Observing spectral changes over time | Evidence of intermediate formation or direct conversion |

| pH Dependence | Performing kinetic runs at various pH values | Understanding the role of acid/base catalysis in decomposition |

Infrared (IR) spectroscopy is a rapid and effective method for confirming the presence of key functional groups within the 1-(2-adamantyl)-3-methyl-3-nitroso-urea molecule. The IR spectrum provides a unique "fingerprint" based on the vibrational frequencies of the bonds.

Key characteristic absorption bands would be expected for the adamantyl, urea, and nitroso moieties. libretexts.org The adamantyl group is identified by strong C-H stretching vibrations just below 3000 cm⁻¹ (typically 2850-2950 cm⁻¹) and various C-H bending and cage vibrations in the fingerprint region. researchgate.netaip.orgresearchgate.netchemicalbook.comnist.gov The urea portion of the molecule is characterized by a strong C=O (carbonyl) stretching band, typically found between 1650 and 1700 cm⁻¹. docbrown.info Additionally, N-H stretching vibrations would appear as a broad band in the 3200-3500 cm⁻¹ region. docbrown.info The N-N=O group of the nitrosamine (B1359907) functionality gives rise to characteristic N=O and N-N stretching vibrations, often observed in the 1400-1500 cm⁻¹ and 1050-1100 cm⁻¹ regions, respectively. pw.edu.pldtic.mil

Table 4: Characteristic Infrared (IR) Absorption Frequencies

| Functional Group | Bond Vibration | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Urea | N-H stretch | 3200 - 3500 | Medium, Broad |

| Adamantyl | C-H stretch | 2850 - 2950 | Strong |

| Urea | C=O stretch | 1650 - 1700 | Strong |

| Nitroso | N=O stretch | 1400 - 1500 | Strong |

| Nitroso | N-N stretch | 1050 - 1100 | Medium-Strong |

| Adamantyl | C-H bend | 1350 - 1470 | Medium |

Chromatographic Separation Techniques in Research

Chromatography is essential for isolating 1-(2-adamantyl)-3-methyl-3-nitroso-urea from reaction mixtures and for quantifying its purity and degradation over time.

High-Performance Liquid Chromatography (HPLC) is the primary technique for assessing the purity of 1-(2-adamantyl)-3-methyl-3-nitroso-urea and for analyzing its decomposition products. tandfonline.comnih.gov Due to the compound's polarity and thermal lability, reversed-phase HPLC (RP-HPLC) is the most common approach. sielc.comdtic.mil

In a typical RP-HPLC setup, a C18 (octadecylsilane) column is used as the stationary phase. dtic.mil The mobile phase generally consists of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer. sielc.com A gradient elution, where the proportion of the organic solvent is increased over time, is often employed to effectively separate the parent compound from both more polar degradation products and less polar starting materials.

Detection is commonly achieved using a UV detector set to a wavelength where the nitroso-urea chromophore absorbs strongly (e.g., ~230 nm). dtic.mil By integrating the area of the chromatographic peak, the quantity of the compound can be determined. This method is crucial for establishing the purity of a synthesized batch and for conducting stability studies where the decrease in the parent compound's peak area and the appearance of new peaks corresponding to degradation products are monitored over time. nih.gov When coupled with a mass spectrometer (LC-MS), HPLC provides a powerful tool for the definitive identification of these separated components. lcms.cz

Table 5: Typical HPLC Parameters for Analysis

| Parameter | Typical Condition | Purpose |

|---|---|---|

| Column | Reversed-Phase C18, 3-5 µm particle size | Separation based on hydrophobicity |

| Mobile Phase | Acetonitrile/Water or Methanol/Water mixture | Elution of the compound from the column |

| Elution Mode | Gradient (increasing organic solvent) | To separate compounds with a wide range of polarities |

| Flow Rate | 0.5 - 1.5 mL/min | To ensure efficient separation and reasonable run times |

| Detector | UV-Vis Diode Array Detector (DAD) | Quantitation and spectral confirmation (λ ~230 nm) |

| Injection Volume | 5 - 20 µL | Introduction of the sample into the system |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Product Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is an indispensable analytical method for identifying and quantifying volatile organic compounds (VOCs) that may arise from the decomposition of 1-(2-adamantyl)-3-methyl-3-nitroso-urea. The thermal or chemical breakdown of N-nitroso-urea compounds can yield a variety of volatile products. For instance, the decomposition of N-methyl-N-nitrosourea (MNU) is known to produce reactive species and potentially volatile byproducts like diazomethane (B1218177) in alkaline solutions. nih.gov The analysis of such products is critical for understanding the compound's reactivity.

The typical GC-MS methodology involves several key steps. First, the volatile compounds are sampled, often using headspace solid-phase microextraction (SPME), where a coated fiber adsorbs the analytes from the space above the sample. This pre-concentration step enhances the sensitivity of the analysis. The fiber is then introduced into the hot injector of the gas chromatograph, where the adsorbed volatiles are desorbed into the carrier gas (usually helium).

Separation of the volatile mixture is achieved on a capillary column (e.g., a DB-5 or DB-WAX column). nih.govnih.gov The column oven temperature is programmed to ramp up, allowing compounds to elute based on their boiling points and affinity for the column's stationary phase. nih.gov As the separated compounds exit the column, they enter the mass spectrometer.

In the MS detector, compounds are ionized, typically by electron ionization (EI), which fragments the molecules into a predictable pattern. The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z), generating a unique mass spectrum for each compound. This spectrum serves as a "chemical fingerprint" that can be compared against spectral libraries (like NIST) for positive identification. Quantification can be performed by integrating the peak area of a specific ion unique to the compound of interest. nih.govchromatographyonline.com

| Retention Time (min) | Tentative Compound ID | Key Mass Fragments (m/z) | Proposed Origin |

|---|---|---|---|

| 4.5 | Nitrogen (N₂) | 28 | Denitrosation |

| 6.2 | Methanol | 31, 32 | Reaction of methyldiazonium ion |

| 10.8 | 2-Adamantylamine | 151, 93, 79 | Hydrolysis of adamantyl isocyanate |

| 12.5 | Methyl isocyanate | 57, 42 | Rearrangement/hydrolysis |

In Vitro Chemical Assays for Studying Molecular Interactions (Methodology Focus)

Methods for Investigating DNA Adduct Formation

Nitrosoureas are known to exert biological effects through the alkylation of DNA, forming covalent adducts. Investigating the formation of such adducts by 1-(2-adamantyl)-3-methyl-3-nitroso-urea is fundamental to understanding its mechanism. Various analytical methods are employed for the detection and characterization of DNA adducts. nih.govresearchgate.net

A common approach involves the in vitro incubation of purified DNA or synthetic oligonucleotides with the compound. To facilitate detection, a radiolabeled version of the nitrosourea (B86855) can be used. After incubation, the DNA is rigorously purified to remove any unbound compound. The modified DNA is then enzymatically or chemically hydrolyzed into its constituent nucleosides or bases.

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for separating the resulting mixture. berkeley.edu The hydrolyzed sample is injected into the HPLC system, and the adducts are separated from the normal nucleosides on a reverse-phase column. Detection can be achieved using UV-Vis spectroscopy, fluorescence detection (if the adduct is fluorescent), or by scintillation counting if a radiolabel was used. berkeley.edu

For more definitive structural information and higher sensitivity, Liquid Chromatography-Mass Spectrometry (LC-MS), particularly tandem MS (LC-MS/MS), is the preferred method. nih.gov LC-MS allows for the precise mass determination of the adducts, confirming their elemental composition and providing fragmentation data that helps to elucidate the structure and site of modification on the DNA base. nih.govunc.edu

| Technique | Principle | Advantages | Limitations |

|---|---|---|---|

| ³²P-Postlabeling | Enzymatic labeling of adducted nucleotides with ³²P, followed by TLC or HPLC separation. nih.gov | Extremely sensitive; does not require prior knowledge of adduct structure. berkeley.edu | Provides limited structural information; potential for incomplete digestion or labeling. |

| HPLC-UV/Fluorescence | Separation of hydrolyzed DNA nucleosides with detection based on UV absorbance or fluorescence. berkeley.edu | Quantitative; well-established methodology. | Requires adduct to have a chromophore/fluorophore; moderate sensitivity. |

| LC-MS/MS | HPLC separation coupled with mass spectrometry for detection and structural characterization. nih.gov | High specificity and sensitivity; provides structural information. unc.edu | Requires authentic standards for absolute quantification; matrix effects can suppress ionization. |

| Immunoassays (ELISA) | Use of antibodies specific to a particular DNA adduct for detection. researchgate.net | High throughput; can be very sensitive. | Requires a specific antibody for each adduct; potential for cross-reactivity. |

Assays for Studying Cross-linking Events

Certain nitrosoureas, particularly haloethylnitrosoureas, are capable of forming DNA interstrand cross-links (ICLs). nih.gov This is a two-step process involving an initial alkylation on one strand, followed by a slower reaction with the opposite strand. nih.gov Although 1-(2-adamantyl)-3-methyl-3-nitroso-urea lacks a haloethyl group, its adamantyl and methyl moieties could potentially form other types of DNA cross-links or DNA-protein cross-links. Several assays are available to detect these events.

The alkaline elution assay is a classic method used to measure DNA cross-linking. nih.gov The principle is based on the rate at which DNA passes through a filter under denaturing alkaline conditions. Single-stranded DNA elutes relatively quickly, whereas DNA containing interstrand cross-links is much larger, renatures more easily, and thus elutes far more slowly. nih.gov DNA-protein cross-links can also be detected, as they retard the elution of DNA; these can be distinguished from ICLs by treating the sample with proteinase K, which digests the protein component and allows the DNA to elute.

Ethidium (B1194527) bromide fluorescence assay is another technique that relies on the denaturation and renaturation properties of DNA. Covalently cross-linked DNA will not fully separate into single strands upon heating or exposure to alkali. When the denaturing condition is removed, the two strands rapidly snap back into a double helix. The fluorescence of an intercalating dye like ethidium bromide is much higher in double-stranded DNA than in single-stranded DNA. Therefore, a rapid increase in fluorescence upon neutralization or cooling is indicative of the presence of interstrand cross-links.

Denaturing gel electrophoresis can also be used. In this method, DNA is treated with the compound, then denatured and run on an agarose (B213101) or polyacrylamide gel under denaturing conditions. Non-cross-linked DNA will migrate as single strands, while cross-linked DNA will remain as a larger, double-stranded molecule and migrate much more slowly.

| Assay Method | Measurement Principle | Type of Cross-link Detected |

|---|---|---|

| Alkaline Elution | Rate of DNA elution through a filter under denaturing pH. | Interstrand, DNA-Protein |

| Ethidium Bromide Fluorescence | Increased fluorescence due to rapid renaturation of cross-linked DNA. | Interstrand |

| Denaturing Gel Electrophoresis | Retarded migration of cross-linked DNA species in a denaturing gel. | Interstrand |

Techniques for Assessing Protein Carbamoylation

The decomposition of nitrosoureas can generate isocyanate species, which are reactive electrophiles that can modify proteins by a process called carbamoylation. This reaction typically occurs on the ε-amino group of lysine (B10760008) residues and the N-terminal α-amino group of the protein. nih.gov Assessing the extent and sites of carbamoylation by 1-(2-adamantyl)-3-methyl-3-nitroso-urea is crucial for a complete understanding of its molecular interactions.

The gold standard for identifying and mapping specific sites of carbamoylation is mass spectrometry-based proteomics . creative-proteomics.comfrontiersin.org In a typical workflow, a target protein is incubated with the nitrosourea in vitro. The modified protein is then digested into smaller peptides using a protease like trypsin. The resulting peptide mixture is analyzed by LC-MS/MS. Carbamoylation of a lysine or N-terminus results in a specific mass increase that can be detected in the initial MS scan. In the subsequent tandem MS (MS/MS) scan, the modified peptide is fragmented, and the analysis of the fragment ions allows for the unambiguous identification of the exact site of modification. clinexprheumatol.orgnih.gov

| Modifying Moiety | Origin | Monoisotopic Mass Shift (Da) | Target Residues |

|---|---|---|---|

| Adamantylcarbamoyl | From 2-adamantyl isocyanate | +177.1154 | Lysine, Protein N-terminus |

| Methylcarbamoyl | From methyl isocyanate | +57.0215 | Lysine, Protein N-terminus |

Emerging Research Frontiers and Unexplored Mechanistic Aspects

Development of Novel Chemical Tools for Studying Nitrosourea (B86855) Reactivity

A deeper understanding of the reactivity and mechanism of action of 1-(2-adamantyl)-3-methyl-3-nitrosourea necessitates the development of sophisticated chemical tools. These tools are crucial for probing the compound's interactions with biological macromolecules and for monitoring its decomposition pathways in real-time.

Fluorescent Probes for Monitoring DNA Alkylation:

The primary biological target of many nitrosoureas is DNA, where they act as alkylating agents. nih.gov To visualize and quantify this process, fluorescent probes can be designed. These probes typically consist of a fluorophore linked to a recognition moiety that can be selectively alkylated by the nitrosourea. Upon alkylation, a change in the fluorescence properties of the probe, such as an increase in intensity or a shift in emission wavelength, can be observed. nih.govresearchgate.net For 1-(2-adamantyl)-3-methyl-3-nitrosourea, a potential probe could be a DNA oligonucleotide mimic containing a nucleophilic site susceptible to alkylation. The bulky adamantyl group may influence the accessibility of the alkylating species to the probe, providing insights into the steric hindrance effects on DNA interaction.

Probes for Studying Protein Interactions:

Besides DNA, the reactive intermediates generated from nitrosourea decomposition can also interact with proteins. To study these interactions, chemical probes incorporating photo-affinity labels or bioorthogonal handles can be synthesized. mdpi.com An adamantane-containing nitrosourea analogue equipped with a diazirine group and a clickable alkyne tag could be used to covalently label interacting proteins upon UV irradiation. Subsequent proteomic analysis would then allow for the identification of cellular protein targets, shedding light on potential off-target effects or novel mechanisms of action.

Sensors for Detecting Nitrosourea Decomposition:

The decomposition of nitrosoureas is a critical step in their activation. nih.gov Chemical sensors capable of detecting the release of key decomposition products, such as nitric oxide (NO) or alkylating species, would be invaluable for studying the kinetics and mechanism of decomposition of 1-(2-adamantyl)-3-methyl-3-nitrosourea. Such sensors could be based on colorimetric or fluorometric responses to the specific analytes. mdpi.com

| Chemical Tool | Application | Potential Information Gained |

| Fluorescent DNA Probes | Monitoring DNA alkylation | Kinetics and steric effects of the adamantyl group on DNA interaction |

| Photo-affinity Probes | Identifying protein targets | Elucidation of off-target effects and novel mechanisms |

| Chemical Sensors | Detecting decomposition products | Decomposition kinetics and mechanism |

Advanced Understanding of the Adamantane (B196018) Moiety's Influence on Nitrosourea Chemical Properties

The adamantane cage is a rigid and lipophilic hydrocarbon structure that can significantly influence the chemical properties of a molecule. rsc.org In the context of 1-(2-adamantyl)-3-methyl-3-nitrosourea, its effects can be categorized into steric and electronic contributions.

Steric Effects:

The bulkiness of the 2-adamantyl group can sterically hinder the approach of nucleophiles to the urea (B33335) and nitroso functionalities. This can affect the rate and regioselectivity of reactions involving these groups. For instance, the rate of decomposition, which is often initiated by nucleophilic attack, may be altered compared to less bulky nitrosoureas. Furthermore, the steric bulk can influence the conformational preferences of the molecule, which in turn can impact its reactivity.

Electronic Effects:

The adamantane group is generally considered to be weakly electron-donating through inductive effects. This can subtly influence the electron density at the urea and nitroso groups, potentially affecting their stability and reactivity. For example, an increase in electron density on the nitroso nitrogen could impact the N-N bond strength and the subsequent release of nitric oxide.

Impact on Physicochemical Properties:

The high lipophilicity of the adamantane moiety is expected to significantly decrease the aqueous solubility of 1-(2-adamantyl)-3-methyl-3-nitrosourea while increasing its solubility in nonpolar environments. nih.gov This property is crucial for its partitioning behavior in biological systems and can influence its ability to cross cell membranes.

| Property | Influence of Adamantane Moiety | Anticipated Consequence |

| Steric Hindrance | High | Altered reaction rates and selectivity |

| Electronic Effect | Weakly electron-donating | Modified stability and reactivity of the nitrosourea group |

| Lipophilicity | High | Decreased aqueous solubility, increased membrane permeability |

Unexplored Chemical Pathways and Reactivity Patterns

The current understanding of the reactivity of 1-(2-adamantyl)-3-methyl-3-nitrosourea is largely based on the general decomposition pathways established for other nitrosoureas. However, the unique structural features of this compound may lead to unexplored chemical pathways and the formation of unexpected products.

Alternative Decomposition Mechanisms:

While the typical decomposition of nitrosoureas in aqueous solution involves the formation of a diazonium ion and an isocyanate, the bulky adamantyl group might favor alternative fragmentation routes. researchgate.net For example, intramolecular rearrangements or fragmentation pathways involving the adamantane cage itself could compete with the standard decomposition mechanism. High-resolution mass spectrometry can be a powerful tool to identify and characterize novel decomposition products. nih.govosti.govcdnsciencepub.comresearchgate.netnih.gov

Synthesis of Novel Derivatives and Unexpected Byproducts:

The synthesis of 1-(2-adamantyl)-3-methyl-3-nitrosourea itself, as well as the preparation of its derivatives, may lead to the formation of unexpected byproducts. nih.govdtic.milnih.govresearchgate.netnih.govresearchgate.net Careful characterization of these byproducts can provide valuable insights into the reactivity of the starting materials and intermediates. For instance, side reactions involving the adamantane moiety during the nitrosation step could lead to novel adamantane-functionalized compounds.

Reactions with Novel Nucleophiles:

Exploring the reactivity of 1-(2-adamantyl)-3-methyl-3-nitrosourea with a wider range of nucleophiles beyond water and biological macromolecules could reveal new reaction patterns. For example, its reactions with soft nucleophiles, such as thiols, or with organometallic reagents could lead to the formation of novel adamantylated compounds with interesting chemical and biological properties.

Interdisciplinary Approaches in Nitrosourea Chemical Research

Advancing the understanding of 1-(2-adamantyl)-3-methyl-3-nitrosourea requires a collaborative effort that integrates expertise from various scientific disciplines.

Computational Chemistry and Experimental Studies:

Computational chemistry can provide valuable insights into the structure, stability, and reactivity of this nitrosourea. mdpi.comfossee.inchemrxiv.org Quantum mechanical calculations can be used to model the decomposition pathways, predict the stability of intermediates, and rationalize the influence of the adamantane group. weizmann.ac.il These theoretical predictions can then guide the design of new experiments to validate the computational models, creating a powerful synergy between theory and practice. mdpi.comfrontiersin.org

Chemical Biology and Medicinal Chemistry:

The interface of chemistry and biology is crucial for elucidating the biological implications of the chemical reactivity of 1-(2-adamantyl)-3-methyl-3-nitrosourea. mdpi.comsigmaaldrich.com Chemical biologists can develop and apply the novel chemical tools described in section 6.1 to study the compound's behavior in cellular environments. nih.govresearchgate.netnih.gov This information is vital for medicinal chemists to design and synthesize new analogues with improved properties. nih.govnih.govnih.gov

Materials Science and Nanotechnology:

The unique properties of the adamantane moiety, such as its rigidity and ability to self-assemble, could be exploited in the field of materials science. For example, 1-(2-adamantyl)-3-methyl-3-nitrosourea could serve as a building block for the creation of novel functional materials. The incorporation of this molecule into nanocarriers could also be explored as a strategy to enhance its delivery and therapeutic efficacy.

Q & A

Q. What are the key challenges in synthesizing 1-(2-adamantyl)-3-methyl-3-nitroso-urea, and how can reaction conditions be optimized?

The synthesis of adamantyl-substituted nitroso ureas is complicated by steric hindrance from the bulky adamantyl group and the instability of the nitroso (-NO) moiety. To optimize yield, fractional factorial design can be applied to test variables like temperature (20–60°C), solvent polarity (e.g., DMF vs. THF), and stoichiometry of nitroso precursors . For example, a study on 1-adamantyl-3-heteroaryl ureas achieved 47.4% yield using Method A (reflux in DMF with NaNO₂/HCl), validated by ¹H/¹³C NMR and HRMS .

Q. How can the stability of the nitroso group in this compound be assessed under varying pH and temperature conditions?

Stability studies should employ accelerated degradation protocols:

- pH-dependent stability : Incubate the compound in buffers (pH 2–12) at 25°C and monitor nitroso decomposition via UV-Vis spectroscopy (λ = 300–400 nm for nitroso absorption) .

- Thermal stability : Use differential scanning calorimetry (DSC) to identify decomposition onset temperatures. For nitroso ureas, decomposition typically occurs above 80°C .

Q. What spectroscopic techniques are critical for characterizing this compound?

- ¹H/¹³C NMR : Assign adamantyl proton environments (δ = 1.6–2.3 ppm as broad singlets) and urea NH signals (δ = 9–10 ppm) .

- HRMS : Confirm molecular ion peaks (e.g., [M+H]⁺ for C₁₅H₂₂N₃OS requires <2 ppm mass accuracy) .

- IR spectroscopy : Identify urea C=O stretches (~1650 cm⁻¹) and nitroso N=O (~1450 cm⁻¹) .

Advanced Research Questions

Q. How can computational methods streamline the design of derivatives with enhanced bioactivity?

Quantum mechanical calculations (e.g., DFT at the B3LYP/6-311+G(d,p) level) predict electronic properties (HOMO-LUMO gaps) and reactive sites. For example, ICReDD’s reaction path search algorithms can simulate nitroso group interactions with biological targets (e.g., DNA alkylation in antitumor agents) and prioritize derivatives for synthesis . Pair computational results with in vitro assays (e.g., IC₅₀ in cancer cell lines) to validate predictions .

Q. What experimental strategies resolve contradictions in reported reactivity data for nitroso ureas?

Discrepancies in nitroso urea reactivity (e.g., competing alkylation vs. hydrolysis pathways) require:

- Controlled kinetic studies : Use stopped-flow spectroscopy to monitor intermediate formation under varying conditions (e.g., aqueous vs. aprotic solvents) .

- Isotopic labeling : Introduce ¹⁵N or ¹³C in the nitroso group to trace reaction pathways via NMR or mass spectrometry .

- Meta-analysis : Cross-reference data from structurally similar compounds (e.g., N-methyl-N-nitrosourea decomposition kinetics) to identify trends .

Q. How can the compound’s pharmacokinetic profile be improved without compromising its nitroso-mediated activity?

- Prodrug design : Mask the nitroso group with photolabile protecting groups (e.g., o-nitrobenzyl) to enhance stability in circulation, releasing the active form via UV irradiation .

- Lipid nanoparticle encapsulation : Improve bioavailability by encapsulating the compound in PEGylated liposomes, as demonstrated for nitrosourea antitumor agents .

Methodological Notes

- Experimental Design : Use response surface methodology (RSM) to model nonlinear relationships between variables (e.g., solvent polarity and reaction time) .

- Data Contradictions : Apply Bayesian statistical analysis to weigh conflicting results based on experimental rigor (e.g., sample size, controls) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.